molecular formula C11H14O3 B2982116 Methyl 2-(benzyloxy)propanoate CAS No. 53346-03-5

Methyl 2-(benzyloxy)propanoate

Cat. No.: B2982116
CAS No.: 53346-03-5
M. Wt: 194.23
InChI Key: VYUWVGDHZQNXOP-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxy)propanoate is an organic compound with the molecular formula C11H14O3. It is a colorless liquid that is used as an intermediate in various chemical syntheses. The compound is known for its role in the preparation of other complex molecules, particularly in the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(benzyloxy)propanoate can be synthesized through several methods. One common method involves the reaction of methyl 2-hydroxypropanoate with benzyl bromide in the presence of a base such as sodium hydride. The reaction is typically carried out in a solvent like tetrahydrofuran under an ice bath, followed by stirring at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzyloxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Methyl 2-(benzyloxy)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(benzyloxy)propanoate involves its interaction with specific molecular targets. The ester group in the compound can undergo hydrolysis to form the corresponding acid and alcohol. This hydrolysis reaction is catalyzed by enzymes such as esterases. The benzyloxy group can also participate in various biochemical pathways, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(phenylmethoxy)propanoate
  • Ethyl 2-(benzyloxy)propanoate
  • Methyl 2-(benzyloxy)butanoate

Uniqueness

Methyl 2-(benzyloxy)propanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. The presence of the benzyloxy group enhances its reactivity and makes it a valuable intermediate in various synthetic pathways. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for diverse applications.

Properties

IUPAC Name

methyl 2-phenylmethoxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9(11(12)13-2)14-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUWVGDHZQNXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a pre-cooled solution of potassium tertiary butoxide (538.4 g) in DMF (1750 ml) at −20 to −10° C., added racemic methyl lactate compound of formula-11 (500 g) followed by benzyl chloride (547 g) at −20 to −10° C. and the reaction mixture was stirred for 5 hours at the same temperature. After completion of the reaction, the reaction mixture was quenched with water and the reaction mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with water and 10% sodium chloride solution and then distilled off the solvent from ethyl acetate layer under reduced pressure to get the title compound as a residue. The obtained residue was taken into next step without isolation.
Quantity
538.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1750 mL
Type
solvent
Reaction Step One
Quantity
547 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a pre-cooled solution of racemic methyl lactate (200 g) in dimethyl formamide (400 ml) at 0-10° C., added benzyl chloride (218.8 g). Sodium tertiary butoxide (224.6 g) was added to the reaction mixture at 0-10° C. and stirred for 6 hours at 25-35° C. After completion of the reaction, the reaction mixture was quenched with water and extracted with toluene. The toluene layer was washed with water followed by 10% sodium chloride solution. The obtained toluene layer containing title compound was taken to next step.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
218.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
224.6 g
Type
reactant
Reaction Step Two

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